N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Overview
Description
N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is an ergoline alkaloid.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide and its derivatives have been studied for their cytotoxic activity against cancer cells. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the compound , exhibited potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds achieving IC50 values less than 10 nM (Deady et al., 2003).
Anticonvulsant Activity
Indole derivatives similar to the compound have demonstrated significant anticonvulsant activity. For instance, cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles showed good activity in rat maximal electroshock tests for anticonvulsant properties (Stanton & Ackerman, 1983).
Antimalarial Properties
Some indolo[3,2‐b]quinoline‐C11‐carboxamides, structurally related to the compound, have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. One of the analogues displayed promising results, showing good selectivity indices against mammalian cell lines and effective inhibition of hemoglobin uptake in the parasite (Mudududdla et al., 2018).
DNA Topoisomerase II Inhibition
Novel indolo[2,3-b]quinoline derivatives, related to the compound, were evaluated for their ability to inhibit topoisomerase II activity. These compounds showed cytotoxic activity against various cell lines, including multidrug-resistant sublines, and induced the G2M phase cell cycle arrest in Jurkat cells (Luniewski et al., 2012).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861039 | |
Record name | N-[3-(Dimethylamino)propyl]-N-(ethylcarbamoyl)-6-(prop-2-en-1-yl)ergoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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